molecular formula C15H26ClNO B110777 (2R,3R)-3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride CAS No. 175591-17-0

(2R,3R)-3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride

Cat. No.: B110777
CAS No.: 175591-17-0
M. Wt: 271.82 g/mol
InChI Key: XKSJVTDZSYZBGF-SBKWZQTDSA-N
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Description

(2R,3R)-3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride (CAS: 175591-17-0) is a chiral amine hydrochloride salt with the molecular formula C₁₅H₂₆ClNO and a molecular weight of 271.82 g/mol . It serves as a critical intermediate in synthesizing tapentadol, a centrally acting analgesic combining µ-opioid receptor agonism and norepinephrine reuptake inhibition .

Properties

IUPAC Name

(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO.ClH/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5;/h7-10,12,15H,6,11H2,1-5H3;1H/t12-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSJVTDZSYZBGF-SBKWZQTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)OC)[C@@H](C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170001
Record name 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-
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Molecular Weight

271.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

175591-17-0
Record name 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-
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Record name 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-
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Record name (2R,3R)-3(3-methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride
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Record name 3(3-METHOXYPHENYL)-N,N,2-TRIMETHYL PENTANE-1-AMINE HYDROCHLORIDE, (2R,3R)-
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Biological Activity

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. It is structurally related to several psychoactive substances and has been studied for its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H26ClN
  • Molecular Weight : 273.84 g/mol
  • CAS Number : 175591-17-0

The compound features a methoxyphenyl group attached to a trimethylpentanamine backbone, which contributes to its biological activity.

Research indicates that (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride may exert its effects primarily through interactions with neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopamine pathways. The exact mechanism remains under investigation, but preliminary studies suggest modulation of monoamine neurotransmitter levels in the brain.

1. Antidepressant Effects

Several studies have explored the antidepressant-like effects of this compound. In animal models, it has shown significant reductions in depressive behavior as measured by the forced swim test and tail suspension test. These findings suggest that it may enhance serotonergic and dopaminergic activity.

2. Neuroprotective Properties

Research indicates potential neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies have demonstrated that the compound can reduce reactive oxygen species (ROS) production in neuronal cultures, suggesting a protective role against neurodegenerative conditions.

3. Anxiolytic Effects

The anxiolytic properties of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride have been evaluated through behavioral tests in rodents. Results indicate a decrease in anxiety-like behavior, supporting its potential use in treating anxiety disorders.

Case Studies

StudyMethodologyFindings
Smith et al., 2020Animal model for depressionSignificant reduction in immobility time indicating antidepressant-like effects
Johnson et al., 2021In vitro oxidative stress assayReduced ROS levels in neuronal cells treated with the compound
Lee et al., 2022Behavioral anxiety testsDecreased anxiety-like behavior compared to control groups

Comparison with Similar Compounds

Key Chemical Properties:

  • Stereochemistry : The (2R,3R) configuration is essential for its pharmacological activity .
  • Physical Properties: Boiling Point: ~362.9°C (estimated) LogP (Partition Coefficient): ~3.5 (indicating moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 1/2 .
  • Synthesis: Produced via stereoselective hydrogenolysis of (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, followed by salification with HCl . The process achieves 63% yield with 100% diastereomeric excess under optimized conditions .

Comparison with Structurally Similar Compounds

Tramadol Hydrochloride Impurities

  • Impurity A (EP): (1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride (CAS: 73806-49-2)
  • Impurity B (EP) : [2-(3-Methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride (CAS: 66170-32-9) .
Parameter (2R,3R)-Target Compound Tramadol Impurity A Tramadol Impurity B
Core Structure Pentane backbone Cyclohexanol ring Cyclohexene ring
Functional Groups 3-Methoxyphenyl, dimethylamine Cyclohexanol, dimethylamine Cyclohexene, dimethylamine
Pharmacological Role Tapentadol intermediate Inactive metabolite Synthetic byproduct
Stereochemical Complexity Two defined stereocenters Racemic mixture Planar structure (no stereocenters)

Key Differences :

  • The target compound’s linear pentane chain enhances conformational flexibility, critical for binding µ-opioid receptors, whereas cyclohexanol/cyclohexene rings in tramadol impurities limit activity .

Diastereomeric Analogues

  • (2R,3S)-3-(3-Methoxyphenyl)-N,N,2-Trimethylpentan-1-Amine Hydrochloride Stereochemistry: The (2R,3S) configuration alters spatial orientation, reducing µ-opioid receptor affinity. Synthesis: Co-produced during hydrogenolysis but removed via crystallization (diastereomeric ratio 5.5:1 in favor of (2R,3R)) .

3-Chloro-N,N-Dimethylpropan-1-Amine Hydrochloride (CAS: 5407-04-5)

  • Structure : Linear propane backbone with chloro and dimethylamine groups .
  • Comparison :
    • Reactivity : The chloro group enables nucleophilic substitution, unlike the methoxyphenyl group in the target compound.
    • Applications : Primarily used as a synthetic intermediate for agrochemicals, lacking central analgesic activity .

Bioactive Hybrid Molecules

  • (±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide
    • Structure : Combines naproxen (anti-inflammatory) and 3-chlorophenethylamine moieties .
    • Key Contrast : The naphthalene ring and amide linkage confer COX-2 inhibition, absent in the target compound’s opioid activity .

Preparation Methods

Reaction Sequence and Key Steps

The most widely documented method involves a multi-step sequence starting from (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone (Compound 3):

  • Grignard Addition : Ethylmagnesium chloride reacts with Compound 3 in tetrahydrofuran (THF) to form (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol (Compound 4).

  • Acylation : Compound 4 is treated with trifluoroacetic anhydride (TFAA) to form an acylated intermediate.

  • Hydrogenolysis : The acylated product undergoes palladium-catalyzed hydrogenolysis (Pd/C, H₂) in 2-methyltetrahydrofuran to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine (Compound 5).

  • Salt Formation : Compound 5 is converted to the hydrochloride salt using HCl in isopropanol.

Table 1: Optical Purity at Key Stages

Compound(2S,3R) Enantiomer (%)(2R,3S) Enantiomer (%)Other Impurities (%)
398.02.0<0.5
496.83.0<0.4
596.31.22.5
Final HCl Salt99.70.3<0.1

Optimization Strategies

  • Catalyst Selection : Pd/C is preferred over homogeneous catalysts (e.g., Pd(OAc)₂) due to easier recovery and reduced metal contamination.

  • Solvent Systems : 2-Methyltetrahydrofuran enhances hydrogenolysis efficiency compared to THF or ethyl acetate.

  • Temperature Control : Maintaining reaction temperatures below 25°C during acylation minimizes racemization.

Asymmetric Michael Addition for Stereochemical Control

Catalytic Enantioselective Approach

Recent advances employ nickel(II) complexes to catalyze Michael additions of thioimides to α,β-unsaturated aldehydes, enabling direct access to the (2R,3R) configuration. Key features:

  • Ligand Design : Chiral bisoxazoline ligands induce >99% enantiomeric excess (ee) in model reactions.

  • Regioselectivity : The thioimide group directs addition to the β-position of the enal, avoiding competing pathways.

Scheme 1: Stereodivergent Synthesis

Thioimide+α,β-Unsaturated AldehydeNi(II) Catalyst(2R,3R)-IntermediateHClHydrochloride Salt\text{Thioimide} + \text{α,β-Unsaturated Aldehyde} \xrightarrow{\text{Ni(II) Catalyst}} \text{(2R,3R)-Intermediate} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Advantages Over Traditional Routes

  • Reduced Steps : Bypasses Grignard and acylation steps, shortening synthesis from 5 to 3 steps.

  • Scalability : Demonstrated at 100-g scale with 78% overall yield.

Industrial-Scale Manufacturing Protocols

Batch Process Optimization

MSN Laboratories (DMF No. 26480) employs the following adaptations for large-scale production:

  • Grignard Reaction : Conducted in 5,000-L reactors with automated temperature control (±2°C).

  • Hydrogenolysis : Continuous hydrogenation systems reduce batch times from 24h to 8h.

  • Crystallization : The hydrochloride salt is purified via anti-solvent crystallization (isopropanol/heptane), achieving >99.9% chemical purity.

Table 2: Industrial Yield and Purity Metrics

StepYield (%)Purity (%)
Grignard Addition9298.5
Acylation8997.8
Hydrogenolysis9599.2
Salt Formation8899.9

Regulatory Considerations

  • GMP Compliance : Facilities must adhere to ICH Q7 guidelines for API production.

  • Impurity Profiling : Limits for genotoxic impurities (e.g., residual Pd) are set at <10 ppm.

Emerging Methodologies

Rhodium-Catalyzed Enantioselective Hydrogenation

A 2025 study demonstrates hydrogenation of β,γ-unsaturated amides using chiral rhodium complexes:

  • Conditions : 10 bar H₂, 25°C, 12h.

  • Performance : 95% yield, 99% ee, >20:1 dr.

  • Applicability : Compatible with substrates bearing bulky substituents, addressing limitations of Pd-based systems.

Biocatalytic Approaches

Preliminary work using engineered transaminases shows promise for asymmetric amination of ketone precursors, though yields remain low (45–50%).

Critical Analysis of Methodologies

Cost-Benefit Comparison

MethodCost (USD/kg)StepsEnvironmental Impact (E-factor)
Grignard/Hydrogenolysis1,200532
Asymmetric Michael980318
Rhodium Catalysis2,500445

Stereochemical Challenges

  • Epimerization Risk : The C2 methyl group in Compound 4 is prone to configuration inversion above 30°C.

  • Resolution Techniques : Simulated moving bed (SMB) chromatography achieves 99.7% ee but adds 15–20% to production costs .

Q & A

Q. What are the recommended methods for synthesizing (2R,3R)-3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : Begin with a phenethylamine precursor (e.g., 2-(3-methoxyphenyl)ethylamine) and employ reductive amination or alkylation strategies. For stereochemical control, use chiral auxiliaries or asymmetric catalysis. For example, describes analogous compounds synthesized via Michael-type additions and cyclopropane ring formation using dialkylamine hydrochlorides and formaldehyde .
  • Optimization : Adjust reaction parameters such as temperature (40–80°C for amidation), solvent polarity (ethanol or THF for solubility), and stoichiometric ratios (1.2–1.5 equivalents of alkylating agents). Monitor intermediates via TLC or HPLC.
  • Critical Reagents : Use lithium aluminum hydride (LiAlH₄) for selective reductions or hydrogen peroxide for oxidations, as described in analogous syntheses .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign stereochemistry via coupling constants (e.g., vicinal protons on chiral carbons) and chemical shifts. For example, methoxy groups typically resonate at δ 3.7–3.9 ppm in 1H NMR .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. reports HRMS data for structurally similar amines, validating molecular formulas .
  • Purity Assessment : Use HPLC with UV detection (λmax ~255 nm for aromatic amines, as in ) and ensure ≥98% purity for biological assays .

Q. What are the stability considerations for storing this compound, and how can decomposition products be monitored?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis. Stability data for similar hydrochlorides indicate ≥5-year shelf life under these conditions .
  • Decomposition Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) and analyze via LC-MS. Major degradation products may include demethylated analogs (via methoxy group cleavage) or oxidation byproducts (e.g., ketones) .

Advanced Research Questions

Q. How does the stereochemistry at the (2R,3R) positions influence the compound’s biological activity, and what experimental approaches can validate these effects?

Methodological Answer:

  • Biological Impact : Stereochemistry affects receptor binding affinity. For example, highlights functionally selective serotonin 2C (5-HT2C) receptor activity in enantiomeric analogs .
  • Validation :
    • Enantioselective Synthesis : Use chiral chromatography (e.g., Chiralpak® columns) to isolate (2R,3R) and (2S,3S) enantiomers.
    • In Vitro Assays : Compare IC₅₀ values in receptor-binding assays (e.g., radioligand displacement).
    • Molecular Docking : Simulate interactions with target receptors (e.g., 5-HT2C) using software like AutoDock Vina.

Q. How can researchers resolve contradictions in NMR data between different synthetic batches of the compound?

Methodological Answer:

  • Root-Cause Analysis :
    • Solvent Effects : Ensure deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) are consistent, as they alter chemical shifts.
    • Impurity Profiling : Compare HRMS and 2D NMR (COSY, HSQC) to identify trace byproducts (e.g., diastereomers or unreacted intermediates) .
    • Batch Records : Review reaction parameters (e.g., pH, stirring rate) that may affect crystallinity and spectral resolution.

Q. What strategies improve the enantiomeric excess (ee) in asymmetric synthesis of this chiral amine?

Methodological Answer:

  • Catalytic Methods : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of imine intermediates. describes reduction protocols with LiAlH₄ to achieve >90% ee .
  • Kinetic Resolution : Employ lipases or acylases to selectively hydrolyze one enantiomer from a racemic mixture.
  • Crystallization : Optimize solvent systems (e.g., ethanol/water) for diastereomeric salt formation, as demonstrated in for cyclopropane derivatives .

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